(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
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Overview
Description
(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H11NO3. It is a derivative of tetrahydroisoquinoline, a structure found in various natural products and therapeutic compounds. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the reaction of a precursor compound with specific reagents under controlled conditions. One common method involves the use of aluminum chloride (AlCl3) as a catalyst. For instance, a solution of the precursor compound in dry dichloromethane (CH2Cl2) is refluxed with AlCl3 for several hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOCH3)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with dopamine receptors and inhibit the formation of certain metabolites .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective activity and interaction with dopamine receptors.
Oxoisoaporphine–tetrahydroisoquinoline analogs: These compounds are designed as multi-target directed ligands and have shown potential in treating neurodegenerative diseases.
Uniqueness
(S)-Methyl 1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific structural features and chiral center, which contribute to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and serve as a versatile building block further enhances its significance in scientific research and industrial applications.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl (3S)-1-oxo-3,4-dihydro-2H-isoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-6-7-4-2-3-5-8(7)10(13)12-9/h2-5,9H,6H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
NRNCLSLTVLNNRL-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CC2=CC=CC=C2C(=O)N1 |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
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